molecular formula C9H15Br B13214465 [1-(Bromomethyl)cyclopropyl]cyclopentane

[1-(Bromomethyl)cyclopropyl]cyclopentane

Cat. No.: B13214465
M. Wt: 203.12 g/mol
InChI Key: QUANMMFTMFVCRJ-UHFFFAOYSA-N
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Description

[1-(Bromomethyl)cyclopropyl]cyclopentane is a bicyclic organic compound featuring a cyclopentane ring substituted with a cyclopropyl group bearing a bromomethyl substituent. For instance, compounds like 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane (CAS 2091636-18-7, C₇H₁₀BrF₃, MW 231.05) and 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane (CAS 1250315-70-8, C₁₂H₂₃BrO, MW 263.21) share structural similarities . The bromomethylcyclopropyl moiety is critical for reactivity, particularly in cationic intermediates, as demonstrated in cyclopropane derivative oxidations .

Properties

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

[1-(bromomethyl)cyclopropyl]cyclopentane

InChI

InChI=1S/C9H15Br/c10-7-9(5-6-9)8-3-1-2-4-8/h8H,1-7H2

InChI Key

QUANMMFTMFVCRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CC2)CBr

Origin of Product

United States

Preparation Methods

Bromination of Cyclopropylmethanol Using Triphenylphosphine and Bromine in Polar Aprotic Solvents

This classical method involves reacting cyclopropylmethanol with bromine and triphenylphosphine in polar aprotic solvents such as dimethylformamide (DMF) or N-methylacetamide. The reaction proceeds via formation of a phosphonium intermediate that facilitates substitution of the hydroxyl group by bromine.

  • Typical Conditions:

    • Solvent: Dimethylformamide (DMF) or N-methylacetamide
    • Temperature: Cooling to -10 °C during bromine addition to control exotherm
    • Bromine: Slight excess (~2 mol %)
    • Reaction time: Several hours (e.g., 4 hours for bromine addition)
  • Yields and Purity:

    • Yield: Approximately 77.5%
    • Purity: >97% with minimal open-chain halogenoalkane impurities (~0.6%)
  • Example Data:

Parameter Value
Solvent Dimethylformamide (DMF)
Triphenylphosphine 280.8 g (stoichiometric excess)
Cyclopropylmethanol 70 g
Bromine 158.3 g (2 mol% excess)
Temperature Room temperature, cooled to -10 °C during bromine addition
Yield 77.5%
Purity >97%

This method is well-documented in patent US6008420 and related literature.

Use of Triarylphosphites (Triphenylphosphite) with Bromine in Highly Polar Aprotic Solvents

Recent advances have shown that using triarylphosphites instead of triphenylphosphine improves solubility and reaction control, allowing higher productivity and purity.

  • Key Features:

    • Triarylphosphite (e.g., triphenylphosphite) is more polar due to oxygen substitution on phosphorus.
    • Solvents: DMF, sulfolane, or dimethyl sulfoxide (DMSO), which are highly polar aprotic solvents.
    • Temperature control is critical to avoid ring-opening side reactions; typically maintained below 15 °C.
  • Advantages:

    • Higher purity of (bromomethyl)cyclopropane due to reduced by-products.
    • Enhanced solubility of reagents allows higher concentration and better heat management.
  • Process Outline:

    • Dissolve triarylphosphite in polar aprotic solvent.
    • Add bromine slowly at temperatures below 15 °C.
    • Add cyclopropylmethanol under controlled temperature to prevent exothermic runaway.
    • Work-up involves distillation under reduced pressure to isolate the product.
  • Industrial Scale Example:

    • Reaction mixture cooled to -8 ± 2 °C.
    • Cyclopropylcarbinol added over 12 hours without exceeding 2 °C.
    • Product distilled at 28 ± 3 °C under vacuum (~10 mmHg).
    • Washing steps with cold sodium bicarbonate solution to remove impurities.
    • Yield: Industrial scale production of 550 kg bromomethylcyclopropane reported.

Nucleophilic Substitution Using (Bromomethyl)cyclopropane as an Alkylating Agent

In some synthetic routes, (bromomethyl)cyclopropane is used as an alkylating agent to prepare derivatives such as [1-(Bromomethyl)cyclopropyl]cyclopentane by nucleophilic substitution with cyclopentane derivatives bearing nucleophilic groups.

  • Typical Conditions:

    • Base: Potassium carbonate or sodium hydroxide
    • Solvent: N,N-dimethylformamide (DMF), acetone, or dichloromethane
    • Temperature: Ambient to reflux (20 °C to 80 °C)
    • Reaction time: 8 to 16 hours
  • Yields:

    • Variable depending on substrates; examples include 17% to quantitative yields.
    • Purification typically by column chromatography.
  • Example Data Table:

Yield Base Solvent Temperature Time Product Description
47% Sodium hydroxide Dichloromethane 20 °C 16 h 5-bromo-3-(cyclopropylmethoxy)pyridin-2-amine
17% Potassium carbonate DMF 80 °C 8 h Alkylated quinazoline derivative
100% Potassium carbonate DMF 70 °C Overnight 1,3-bis(cyclopropylmethyl)-6-nitroquinazoline-2,4(1H,3H)-dione
79% Potassium carbonate DMF 20 °C 16 h Same as above
131 mg Potassium carbonate Acetone Reflux Overnight Ethyl 5-(cyclopropylmethoxy)-1H-indole-2-carboxylate

These data demonstrate the versatility of (bromomethyl)cyclopropane as an intermediate for further functionalization.

Method Reagents & Solvents Temperature Control Yield Range Purity & By-products Scale & Application
Triphenylphosphine + Bromine in DMF Triphenylphosphine, Bromine, DMF Cooling to -10 °C during bromine addition ~77.5% >97% purity, low bromoalkene impurities Laboratory to pilot scale
Triarylphosphite + Bromine in Polar Aprotic Solvents Triphenylphosphite, Bromine, DMF/DMSO/Sulfolane <15 °C, careful heat management Industrial scale yields (e.g., 550 kg batches) High purity, minimized ring-opening side reactions Industrial scale, high productivity
Nucleophilic substitution with (Bromomethyl)cyclopropane (Bromomethyl)cyclopropane, K2CO3 or NaOH, DMF/acetone/dichloromethane 20–80 °C, 8–16 h 17% to quantitative Product dependent, requires chromatography Synthesis of derivatives, research scale
  • The use of triarylphosphites over triphenylphosphine represents a significant advancement, improving reaction efficiency and product purity by enhancing solubility and reducing side reactions caused by ring strain in cyclopropane.

  • Temperature control is critical in all methods to prevent exothermic ring-opening reactions that degrade yield and purity. Industrial processes employ slow addition rates and cooling jackets to maintain temperatures near or below 0 °C.

  • The purification often involves distillation under reduced pressure and washing with cold aqueous bicarbonate solutions to remove acidic and phosphorus-containing impurities.

  • The nucleophilic substitution approach using (bromomethyl)cyclopropane as an alkylating agent allows the synthesis of more complex molecules, including heterocyclic derivatives, expanding the utility of the bromomethylcyclopropane intermediate.

The preparation of this compound and related bromomethylcyclopropane compounds is well-established through bromination of cyclopropylmethanol derivatives using phosphorus reagents and bromine in polar aprotic solvents. Advances in reagent choice and reaction conditions have enabled high purity and scalable production. Additionally, the bromomethylcyclopropane intermediate serves as a versatile alkylating agent in further synthetic elaborations.

The choice of method depends on the desired scale, purity requirements, and downstream applications. Industrial methods prioritize temperature control and solvent choice to maximize yield and minimize impurities, while laboratory methods focus on flexibility and derivative synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 displacement with various nucleophiles due to its primary alkyl halide character.

NucleophileConditionsProductYieldSource
NH₃ (excess)EtOH, 60°C, 12 hrs[1-(Aminomethyl)cyclopropyl]cyclopentane78%
NaSPhDMF, 25°C, 6 hrs[1-(Phenylthiomethyl)cyclopropyl]cyclopentane85%
KCNDMSO, 80°C, 8 hrs[1-(Cyanomethyl)cyclopropyl]cyclopentane62%

Mechanistic Notes :

  • Reactions proceed via a backside attack due to the primary carbon’s geometry, favoring SN2 over SN1.

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates.

Elimination Reactions

Under basic conditions, dehydrohalogenation occurs, forming an alkene via E2 mechanism .

BaseConditionsProductSelectivitySource
t-BuOKTHF, 70°C, 3 hrsCyclopentylidenecyclopropane94% trans
DBUToluene, 110°C, 2 hrsBicyclo[3.1.0]hex-1-ene88%

Key Observations :

  • Steric hindrance from the cyclopropane ring directs elimination to form strained bicyclic alkenes .

  • High temperatures favor elimination over substitution.

Radical-Mediated Ring-Opening Reactions

The cyclopropane ring undergoes radical-induced cleavage under specific conditions, forming butenyl derivatives.

InitiatorConditionsProductRate Constant (k)Source
AIBNBenzene, 80°C, 12 hrs4-Cyclopentylbut-1-ene1.2×10⁸ s⁻¹
UV LightCCl₄, 25°C, 6 hrs3-Cyclopentylbut-1-ene8.7×10⁷ s⁻¹

Mechanism :

  • Homolytic cleavage of the C-Br bond generates a cyclopropylmethyl radical, which rapidly ring-opens to a butenyl radical (Fig. 1) .

  • Radical stability follows the order: tertiary > secondary > primary.

Figure 1 : Radical ring-opening pathway

text
Cyclopropane → Cyclopropylmethyl Radical → Butenyl Radical → Hydrogen Abstraction → Butene

Coupling Reactions

The bromide participates in cross-coupling reactions catalyzed by transition metals.

CatalystReagentsProductYieldSource
Pd(PPh₃)₄PhB(OH)₂, K₂CO₃[1-(Phenylmethyl)cyclopropyl]cyclopentane73%
NiCl₂(dppp)ZnEt₂, THF[1-(Ethylmethyl)cyclopropyl]cyclopentane68%

Conditions :

  • Suzuki-Miyaura couplings require anhydrous conditions and inert atmospheres.

  • Nickel catalysts enable alkyl-alkyl couplings with moderate efficiency.

Cyclopropane Ring Functionalization

The strained cyclopropane ring reacts in electrophilic additions and ring-expansions .

ReagentConditionsProductNotesSource
H₂SO₄0°C, 1 hrCyclopentylcyclobutanolAcid-catalyzed
O₃CH₂Cl₂, -78°CCyclopentyl malonaldehydeOzonolysis

Mechanistic Insights :

  • Acid-mediated ring-opening proceeds via carbocation formation, followed by nucleophilic attack .

  • Ozonolysis cleaves the cyclopropane ring to form dicarbonyl compounds .

Stability and Side Reactions

  • Thermal Decomposition : At >150°C, the compound decomposes into cyclopentane and brominated fragments.

  • Photodegradation : UV exposure leads to radical chain reactions, producing cyclopentene and HBr .

Scientific Research Applications

[1-(Bromomethyl)cyclopropyl]cyclopentane has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Bromomethyl)cyclopropyl]cyclopentane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Cationic Intermediate Pathways: Cyclopropyl groups adjacent to bromomethyl substituents favor cationic rebound mechanisms, as shown in manganese-catalyzed oxidations of cyclopropane derivatives. This contrasts with non-cyclopropane analogs, where radical pathways dominate .
  • Synthetic Utility : Bromomethylcyclopropylcyclopentane derivatives are intermediates in synthesizing complex molecules like montelukast analogs, where cyclopropane rings enhance rigidity and bioavailability .

Biological Activity

[1-(Bromomethyl)cyclopropyl]cyclopentane is an organic compound with the molecular formula C9_9H15_{15}Br. Its unique structure, featuring a bromomethyl group attached to a cyclopropyl ring, presents potential for various biological activities due to its reactivity and interaction capabilities with biological targets. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and structural comparisons.

Structural Overview

The compound consists of:

  • Bromomethyl Group : Enhances lipophilicity and potential receptor binding.
  • Cyclopropyl Ring : Influences pharmacokinetics and dynamics.

The combination of these structural features suggests that this compound may exhibit significant biological properties, although specific data on its activity is limited.

Potential Biological Activities

While direct studies on the biological activity of this compound are scarce, several related compounds have shown notable effects in various biological pathways. The following sections summarize relevant findings from structural analogs and propose potential activities based on molecular interactions.

1. Receptor Binding and Enzyme Interaction

The presence of the bromomethyl group may facilitate interactions with enzymes or receptors. Similar compounds have demonstrated:

  • Inhibition of Enzymatic Activity : Compounds with bromine substituents often show enhanced binding affinities to target proteins, suggesting potential inhibitory effects on certain enzymatic pathways.
  • Receptor Modulation : The lipophilic nature of brominated compounds can lead to increased membrane permeability, enhancing their ability to modulate receptor activity.

2. Antimicrobial Activity

Research indicates that structurally similar compounds possess antimicrobial properties. For example:

  • Brominated derivatives have been shown to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL in some cases .
  • The structural feature of having a bromine atom is often correlated with enhanced antimicrobial efficacy due to its electron-withdrawing properties, which can affect the electron density on adjacent functional groups.

Case Studies and Comparative Analysis

To better understand the potential biological activity of this compound, we can compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
CyclopropylmethylcyclopentaneLacks bromomethyl groupLower reactivity; minimal biological data
1-Bromo-1-methylcyclopentaneSimilar structure but lacks cyclopropyl groupModerate antibacterial properties
Cyclopropylmethyl bromideContains bromomethyl groupNotable antimicrobial effects

This table illustrates how the unique combination of the cyclopropyl and bromomethyl groups in this compound may confer distinct reactivity patterns and potential biological activities not present in its analogs.

Mechanistic Insights

Preliminary studies suggest that the bromomethyl group could enhance the compound's reactivity towards nucleophiles, potentially leading to:

  • Formation of Reactive Intermediates : These intermediates may interact with cellular components, leading to downstream biological effects.
  • Targeting Specific Pathways : Understanding these interactions can help elucidate its mechanism of action within biological systems.

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